1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid
Overview
Description
“1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid” is a chemical compound with the molecular formula C6H6N2O4 . It has a molecular weight of 170.12 . This compound is typically in a solid state .
Synthesis Analysis
While specific synthesis methods for “1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid” were not found, related compounds such as “2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5yl methacrylates” have been synthesized by reacting 5-hydroxyuracil derivatives with methacrylic anhydride .Physical And Chemical Properties Analysis
This compound is typically in a solid state . It has a molecular weight of 170.12 .Scientific Research Applications
Application 1: Biomedical Studies
- Scientific Field: Biomedical Studies
- Summary of Application: Pyrimidines, especially those incorporating the uracil functional group, are known for their applications in biomedical studies . This includes the use of uracil derivatives as antithyroid drugs as well as enzyme inhibitors .
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific study or experiment being conducted. Typically, these compounds are synthesized in a laboratory and then tested in vitro or in vivo to determine their effects .
- Results or Outcomes: The results or outcomes obtained would also depend on the specific study or experiment. In general, uracil derivatives have been found to be effective as antithyroid drugs and enzyme inhibitors .
Application 2: Cardiac Output Enhancement
- Scientific Field: Cardiology
- Summary of Application: Pyrimidine carboxylic acid, commonly known as orotic acid, is found in many naturally occurring products such as milk whey and serves as an intermediate in the biosynthesis of pyrimidine, which is an essential component of DNA and RNA . Moreover, orotic acid can enhance the cardiac output and aid in the recovery from heart failure .
- Methods of Application: Orotic acid is typically administered orally or intravenously. The specific dosage and administration schedule would depend on the patient’s condition and the specific goals of treatment .
- Results or Outcomes: Orotic acid has been found to enhance cardiac output and aid in the recovery from heart failure .
Application 3: Chemical Synthesis
- Scientific Field: Chemical Synthesis
- Summary of Application: Pyrimidine derivatives, such as 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, are often used in chemical synthesis . They can be used as building blocks in the synthesis of more complex molecules .
- Methods of Application: These compounds are typically synthesized in a laboratory setting. The specific methods of synthesis would depend on the desired end product .
- Results or Outcomes: The results or outcomes obtained would depend on the specific synthesis process. In one example, the condensation of equimolar amounts of isatin with methyl N-(2-acetylphenyl)carbamate in absolute ethanol in the presence of diethylamine resulted in cyclization involving the carbamate group nitrogen atom to give the methyl ester of 2,4’-dioxo-1,2,3’,4’-tetrahydro-1’H-spiro [indole-3,2’-quinoline]-1’-carboxylic acid in 95% yield .
Application 4: Research Use
- Scientific Field: Biochemical Research
- Summary of Application: 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is used for research purposes . It can be used in various biochemical experiments and studies .
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific study or experiment being conducted. Typically, these compounds are synthesized in a laboratory and then tested in vitro or in vivo to determine their effects .
- Results or Outcomes: The results or outcomes obtained would also depend on the specific study or experiment. As this compound is primarily used for research purposes, the outcomes can vary widely based on the specific context of the research .
Application 5: Material Science
- Scientific Field: Material Science
- Summary of Application: Pyrimidine derivatives, such as 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid, are used in material science for the development of new materials . These compounds can be used as building blocks in the synthesis of polymers or other complex materials .
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific study or experiment being conducted. Typically, these compounds are synthesized in a laboratory and then tested in vitro or in vivo to determine their effects .
- Results or Outcomes: The results or outcomes obtained would also depend on the specific study or experiment. As this compound is primarily used for research purposes, the outcomes can vary widely based on the specific context of the research .
Application 6: Biochemical Research
- Scientific Field: Biochemical Research
- Summary of Application: 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is used for research purposes . It can be used in various biochemical experiments and studies .
- Methods of Application: The specific methods of application or experimental procedures would depend on the specific study or experiment being conducted. Typically, these compounds are synthesized in a laboratory and then tested in vitro or in vivo to determine their effects .
- Results or Outcomes: The results or outcomes obtained would also depend on the specific study or experiment. As this compound is primarily used for research purposes, the outcomes can vary widely based on the specific context of the research .
properties
IUPAC Name |
1-methyl-2,4-dioxopyrimidine-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4/c1-8-2-3(5(10)11)4(9)7-6(8)12/h2H,1H3,(H,10,11)(H,7,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POFQIFXCMBGLKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)NC1=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10599278 | |
Record name | 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10599278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid | |
CAS RN |
14383-42-7 | |
Record name | 1-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10599278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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